molecular formula C23H15Br2NO2 B12037152 4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12037152
M. Wt: 497.2 g/mol
InChI Key: ZMNALLPDMFPUIZ-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine atoms on the phenyl rings and a carboxylate group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl groups and the quinoline core. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atoms.

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Methoxy or thiolate-substituted quinoline derivatives.

Scientific Research Applications

4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A simpler brominated phenyl derivative used in organic synthesis.

    4-Bromophenyl 4-bromobenzoate: Another brominated compound with similar structural features.

    4-Bromophenylpiperazine: A compound with a piperazine ring, used in medicinal chemistry.

Uniqueness

4-Bromophenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is unique due to its quinoline core, which imparts distinct biological activities and chemical reactivity. The presence of multiple bromine atoms enhances its potential for further functionalization and derivatization, making it a versatile compound in various research fields.

Properties

Molecular Formula

C23H15Br2NO2

Molecular Weight

497.2 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H15Br2NO2/c1-14-3-2-4-19-20(23(27)28-18-11-9-17(25)10-12-18)13-21(26-22(14)19)15-5-7-16(24)8-6-15/h2-13H,1H3

InChI Key

ZMNALLPDMFPUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)Br

Origin of Product

United States

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